![molecular formula C22H25N3O3S2 B2729764 N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide CAS No. 1448043-58-0](/img/structure/B2729764.png)
N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide, also known as MTB, is a small molecule compound that has been studied for its potential therapeutic applications. MTB is a sulfonamide-based drug that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds incorporating the sulfamoyl moiety and thiazole structures have been synthesized and evaluated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds with a focus on antimicrobial agents, demonstrating promising antibacterial and antifungal activities (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014). Similarly, Azab, Youssef, and El-Bordany (2013) aimed to create heterocyclic compounds containing a sulfonamido moiety for antibacterial use, identifying several compounds with high activities (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Anticancer Potential
The synthesis of compounds with thiazole structures has also been explored for their potential anticancer effects. Gomha, Edrees, and Altalbawy (2016) reported on the synthesis of bis-pyrazolyl-thiazoles showing promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, S. M., Edrees, M. M., & Altalbawy, Farag M. A., 2016). Another study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds showing potential as therapeutic agents (Küçükgüzel, Ş. et al., 2013).
Molecular Docking Studies
Molecular docking studies have become a crucial part of the drug development process, helping to predict the interaction between drug candidates and biological targets. For example, Mert et al. (2016) investigated the inhibitory effects of novel pyrazole-sulfonamide derivatives on human cytosolic carbonic anhydrase isozymes, demonstrating significant inhibition and potential therapeutic applications (Mert, Samet et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-7-21(26)25-17-10-12-18(13-11-17)30(27,28)23-14-20-16(3)24-22(29-20)19-9-6-5-8-15(19)2/h5-6,8-13,23H,4,7,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOVUUQLMSHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.